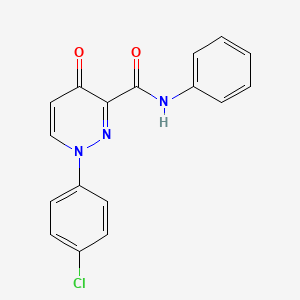![molecular formula C17H21N3O4 B2794515 8-Acetyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021032-21-2](/img/structure/B2794515.png)
8-Acetyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8-Acetyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic compound. It is related to a class of compounds known as spiro compounds, which are bicyclic organic compounds formed by two rings linked by one carbon atom . These compounds are known for their 3D structural properties and inherent rigidity . They are widely used in the synthesis of biologically active compounds .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Detoxification Applications : A derivative of this compound, TTDD diol, was synthesized and applied to cotton fabrics for its antimicrobial properties against Staphylococcus aureus and Escherichia coli. Additionally, it showed potential in detoxifying a simulant of chemical mustard, highlighting its use in both healthcare and defense applications (Ren et al., 2009).
Treatment of Anemia : This compound class, particularly the spirohydantoins, was found to be effective as pan-inhibitors of the prolyl hydroxylase family of enzymes, indicating potential in the treatment of anemia. The spirohydantoins caused robust erythropoietin upregulation in vivo, making them suitable for short-acting anemia treatments (Váchal et al., 2012).
Myelostimulating Activity : In an artificially induced myelodepressive syndrome, 1,3,8-triazaspiro[4.5]decane-2,4-diones showed significant myelostimulating activity, accelerating the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis (Yu et al., 2018).
Anticonvulsant Properties : A series of derivatives of this compound were synthesized and evaluated for their anticonvulsant and neurotoxic properties. The study revealed that these compounds displayed anticonvulsant activity in the maximal electroshock seizure test, with some showing higher protection than standard treatments (Obniska et al., 2006).
Synthesis of Imidazole Spiro Compounds : Research on the synthesis of imidazole spiro compounds from derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione was conducted, adding to the understanding of the chemical properties and potential applications of these compounds in various fields (Dubovtsev et al., 2016).
Wirkmechanismus
Target of Action
The primary targets of 8-Acetyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione are currently unknown. This compound is a derivative of the hydantoin class of compounds, which have been found to have a wide range of therapeutic applications . .
Mode of Action
The mode of action of 8-Acetyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4Other hydantoin derivatives have been found to exhibit anticonvulsant, antidiabetic, anticancer, antiarrhythmic, and anti-inflammatory activity . The exact mechanism by which these effects are achieved is likely to be complex and multifactorial, involving interactions with multiple targets.
Biochemical Pathways
The biochemical pathways affected by 8-Acetyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4Given the broad range of activities exhibited by other hydantoin derivatives, it is likely that this compound could influence multiple biochemical pathways
Result of Action
The molecular and cellular effects of 8-Acetyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione are currently unknown. Based on the activities of other hydantoin derivatives, it is possible that this compound could have a range of effects at the molecular and cellular level
Eigenschaften
IUPAC Name |
8-acetyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-13(21)19-9-7-17(8-10-19)15(22)20(16(23)18-17)11-12-24-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFYZOOIQXBZRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Acetyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)benzoate](/img/structure/B2794433.png)
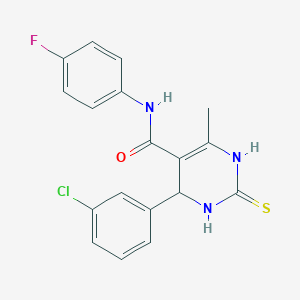
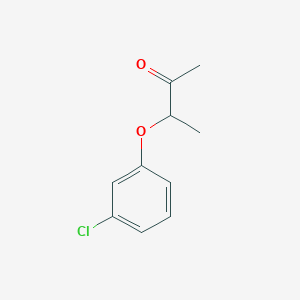
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2794439.png)
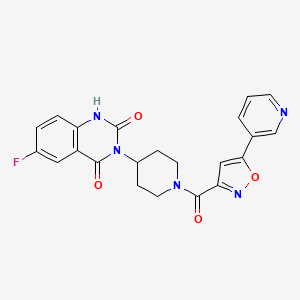
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxoisoindol-5-yl)benzamide](/img/structure/B2794441.png)
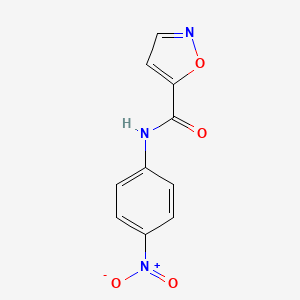

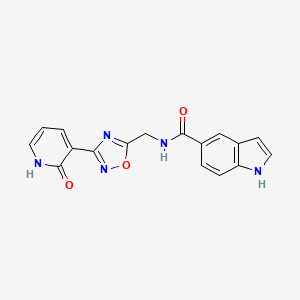
![(2,4-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2794447.png)

![4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine-1-carbaldehyde](/img/structure/B2794450.png)

